

# Authored for Drug Development Professionals by a Senior Application Scientist

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## Compound of Interest

Compound Name: (4-Cyclopropylphenyl)methanol

CAS No.: 454678-87-6

Cat. No.: B1603093

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This document provides a comprehensive technical overview of **(4-Cyclopropylphenyl)methanol**, a key building block in modern medicinal chemistry. Its unique combination of a rigid cyclopropyl group and a reactive benzylic alcohol moiety makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and safe handling, grounded in established chemical principles.

## Core Molecular Profile and Physicochemical Properties

**(4-Cyclopropylphenyl)methanol**, also known as 4-Cyclopropylbenzyl alcohol, is a solid or semi-solid organic compound at room temperature. The presence of the cyclopropyl ring, a motif frequently employed in pharmaceutical design, is of particular note. This three-membered ring introduces conformational rigidity and can modulate metabolic stability and binding affinity in target molecules, making this alcohol a desirable starting material.<sup>[1]</sup>

Below is a summary of its key physical and chemical properties, compiled from authoritative sources.

Table 1: Physicochemical and Identification Data for **(4-Cyclopropylphenyl)methanol**

Property	Value	Source(s)
CAS Number	454678-87-6	[2][3]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O	[2][3]
Molecular Weight	148.20 g/mol	[2][3]
IUPAC Name	(4-cyclopropylphenyl)methanol	[3]
Synonyms	4-Cyclopropylbenzyl Alcohol	[2][4]
Physical Form	Solid or semi-solid	
Purity	Typically ≥95%	
Storage	Sealed in dry, 2-8°C	[5]
SMILES	<chem>C1CC1C2=CC=C(C=C2)CO</chem>	[3]
InChIKey	OOUVDKAYACQKRO- UHFFFAOYSA-N	[3]

## Structural Representation:

The fundamental structure of the molecule is depicted below.

Caption: 2D Structure of **(4-Cyclopropylphenyl)methanol**.

## Synthesis Protocol: A Validated Approach

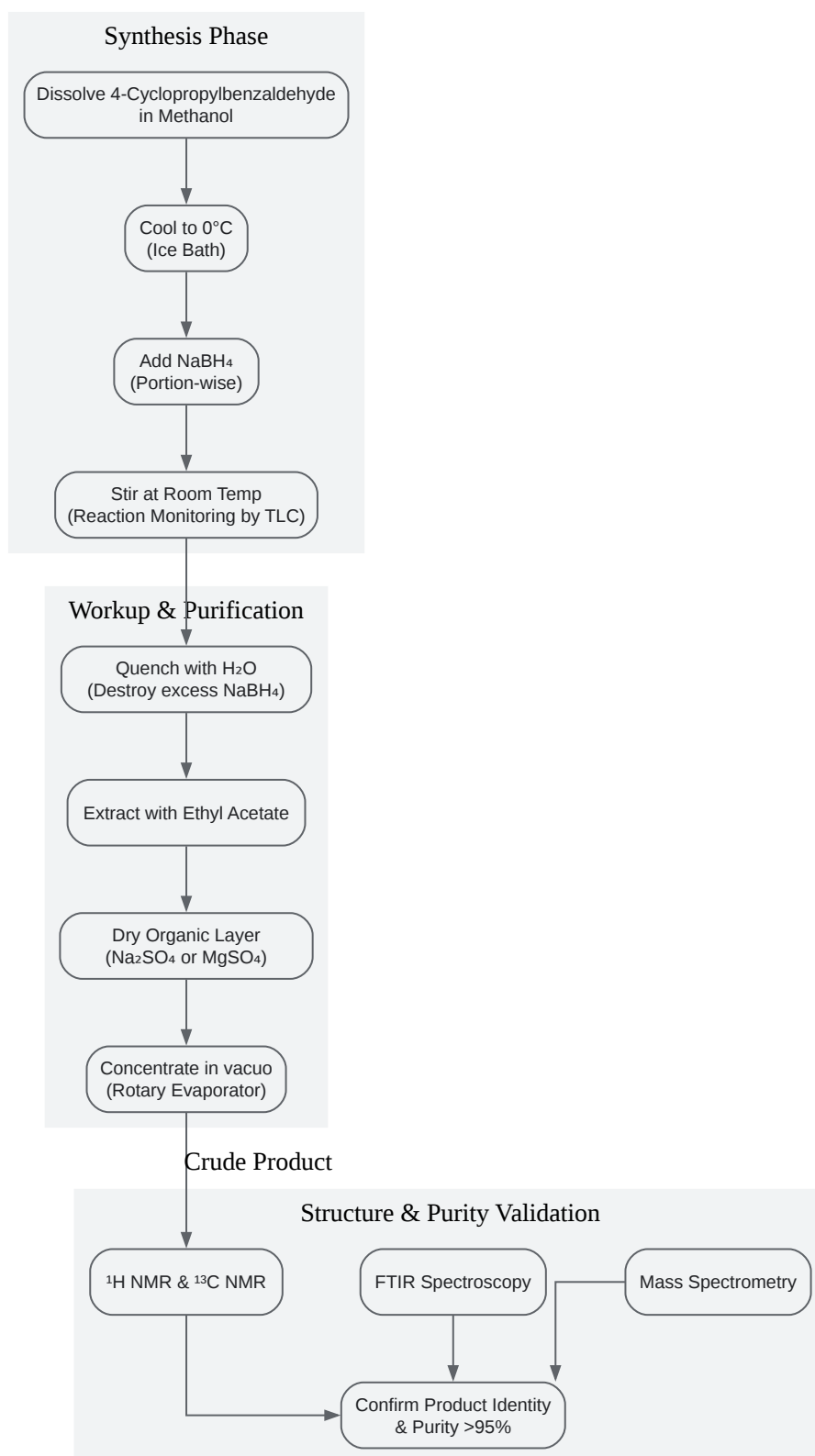
The most direct and common laboratory synthesis of **(4-Cyclopropylphenyl)methanol** involves the selective reduction of its corresponding aldehyde, 4-Cyclopropylbenzaldehyde. This transformation is a cornerstone of organic synthesis.

## Causality Behind Experimental Choices:

- Precursor: 4-Cyclopropylbenzaldehyde (CAS 20034-50-8) is a commercially available and stable starting material.[6]

- Reducing Agent: Sodium borohydride ( $\text{NaBH}_4$ ) is the reagent of choice for this transformation. Unlike more powerful hydrides like lithium aluminum hydride ( $\text{LiAlH}_4$ ),  $\text{NaBH}_4$  is chemoselective for aldehydes and ketones. It is also significantly safer to handle in a standard laboratory setting, as it reacts slowly with protic solvents like methanol or ethanol, which are convenient for dissolving the aldehyde precursor.[7]
- Solvent: Methanol is an excellent solvent for both the starting aldehyde and the  $\text{NaBH}_4$ , facilitating a homogenous reaction mixture and efficient reduction.[8]

## Logical Workflow for Synthesis and Verification:



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Caption: Self-validating workflow for synthesis and characterization.

## Step-by-Step Laboratory Protocol:

- **Preparation:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Cyclopropylbenzaldehyde (5.0 g, 34.2 mmol). Dissolve the aldehyde in methanol (100 mL).
- **Cooling:** Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to approximately 0°C. This is critical to moderate the initial exothermic reaction upon addition of the hydride.
- **Reduction:** Slowly add sodium borohydride (1.94 g, 51.3 mmol, 1.5 equivalents) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition prevents excessive foaming and temperature spikes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), ensuring the disappearance of the starting aldehyde spot.
- **Quenching:** Once the reaction is complete, cool the flask again in an ice bath. Cautiously add deionized water (50 mL) dropwise to quench any unreacted NaBH<sub>4</sub>.
- **Solvent Removal:** Remove the bulk of the methanol using a rotary evaporator.
- **Extraction:** Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired alcohol.
- **Washing & Drying:** Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude **(4-Cyclopropylphenyl)methanol** as a solid or oil.
- **Purification (Optional):** If required, the product can be further purified by flash column chromatography on silica gel.

## Analytical Characterization

Structural confirmation and purity assessment are non-negotiable. The following spectroscopic methods provide a definitive fingerprint of the molecule.

Table 2: Expected Spectroscopic Data for (4-Cyclopropylphenyl)methanol

Technique	Expected Observations
<sup>1</sup> H NMR	$\delta$ ~7.2 ppm (d, 2H): Aromatic protons ortho to the CH <sub>2</sub> OH group. $\delta$ ~7.0 ppm (d, 2H): Aromatic protons ortho to the cyclopropyl group. $\delta$ ~4.6 ppm (s, 2H): Methylene protons of the CH <sub>2</sub> OH group. $\delta$ ~2.5 ppm (s, 1H): Hydroxyl proton (broad, D <sub>2</sub> O exchangeable). $\delta$ ~1.9 ppm (m, 1H): Methine proton of the cyclopropyl group. $\delta$ ~0.9 ppm & ~0.6 ppm (m, 4H): Methylene protons of the cyclopropyl group.
<sup>13</sup> C NMR	$\delta$ ~140-145 ppm: Quaternary aromatic carbons. $\delta$ ~126-129 ppm: Aromatic CH carbons. $\delta$ ~65 ppm: Benzylic CH <sub>2</sub> OH carbon. $\delta$ ~15 ppm: Cyclopropyl CH carbon. $\delta$ ~10 ppm: Cyclopropyl CH <sub>2</sub> carbons.
FTIR (cm <sup>-1</sup> )	~3300 (broad): O-H stretching vibration, characteristic of the alcohol functional group and indicative of hydrogen bonding. <sup>[9][10]</sup> ~3000-3100: Aromatic and cyclopropyl C-H stretching. ~2850-2950: Aliphatic C-H stretching from the CH <sub>2</sub> group. ~1010-1050: C-O stretching vibration. <sup>[9]</sup>
Mass Spec (EI)	M <sup>+</sup> at m/z = 148.20: Molecular ion peak. <sup>[11]</sup> Common Fragments: m/z = 131 (loss of -OH), m/z = 119 (loss of -CH <sub>2</sub> OH), m/z = 91 (tropylium ion).

Note: NMR chemical shifts are approximate and can vary based on the deuterated solvent used. Common solvents for this analysis include CDCl<sub>3</sub> and DMSO-d<sub>6</sub>.<sup>[12][13]</sup>

## Applications in Research and Drug Development

**(4-Cyclopropylphenyl)methanol** is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in providing a pre-formed cyclopropyl-aryl scaffold.

- **Scaffold for Medicinal Chemistry:** The molecule serves as a starting point for introducing the 4-cyclopropylbenzyl moiety into larger, more complex molecules. The hydroxyl group is a versatile handle for various chemical transformations, including oxidation to the aldehyde, conversion to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or etherification.<sup>[1][14]</sup>
- **Modulation of Pharmacokinetic Properties:** The cyclopropyl group is often used by medicinal chemists as a "metabolic blocker" or to improve a compound's lipophilicity and cell permeability, which are critical parameters in drug design.<sup>[1]</sup> The availability of **(4-Cyclopropylphenyl)methanol** as a building block streamlines the synthesis of compounds where these properties are desired.<sup>[15]</sup>

## Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

### GHS Hazard Identification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **(4-Cyclopropylphenyl)methanol** presents the following hazards:<sup>[3]</sup>

- H302: Harmful if swallowed.<sup>[3]</sup>
- H315: Causes skin irritation.<sup>[3]</sup>
- H319: Causes serious eye irritation.<sup>[3]</sup>
- H335: May cause respiratory irritation.<sup>[3]</sup>

The corresponding GHS pictogram is the exclamation mark (GHS07).

### Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and nitrile gloves.[16]
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16]
- Spills: In case of a spill, sweep up the solid material carefully and place it into a suitable, labeled container for disposal. Avoid generating dust.[16]
- Storage: Store in a tightly closed container in a cool, dry place, as recommended at 2-8°C.[5]

## Conclusion

**(4-Cyclopropylphenyl)methanol** (CAS 454678-87-6) is a well-characterized and synthetically accessible building block of significant interest to the pharmaceutical and fine chemical industries. Its utility is derived from the strategic combination of a reactive alcohol functional group and a desirable cyclopropyl-aryl scaffold. The straightforward synthesis via reduction of the corresponding aldehyde, coupled with clear analytical validation methods, makes it a reliable intermediate for drug discovery pipelines. Proper adherence to safety and handling protocols ensures its effective and safe utilization in the laboratory.

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